molecular formula C17H12Cl2N2O B2908997 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383147-48-6

2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide

Cat. No. B2908997
CAS RN: 383147-48-6
M. Wt: 331.2
InChI Key: DXMSSAWMXXZIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, commonly referred to as 2,4-DCPB, is a synthetic carboxamide that has been extensively researched for its potential applications in scientific research. It has been used in a variety of laboratory experiments to study the biochemical and physiological effects of the compound, as well as its mechanism of action.

Scientific Research Applications

2,4-DCPB has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been used to investigate the potential of the compound as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), as well as its effects on the immune system. It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects.

Advantages and Limitations for Lab Experiments

2,4-DCPB has a number of advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and does not degrade easily. A limitation is that the compound is not water-soluble, which may limit its use in certain experiments.

Future Directions

Given the potential of 2,4-DCPB for scientific research, there are a number of possible future directions for research. These include further studies of its mechanism of action, its effects on the immune system, and its potential therapeutic applications. Additionally, further research could be conducted on its potential anti-inflammatory, anti-cancer, and anti-viral effects. Finally, further research could be conducted to investigate the potential of 2,4-DCPB as a drug delivery system or a drug targeting agent.

Synthesis Methods

2,4-DCPB is synthesized using a reaction between N-phenyl-4-(1H-pyrrol-1-yl)benzene-1,2-dicarboxamide and 2,4-dichlorophenol. The reaction is conducted in a solvent such as dichloromethane, and is catalyzed by a strong base such as potassium tert-butoxide. The reaction involves the nucleophilic addition of the 2,4-dichlorophenol to the carboxamide, which results in the formation of the desired 2,4-DCPB.

properties

IUPAC Name

2,4-dichloro-N-(4-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMSSAWMXXZIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.